3-(Trifluoromethyl)benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

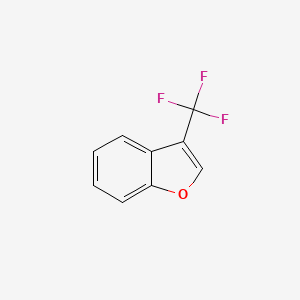

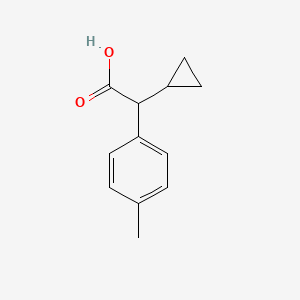

3-(Trifluoromethyl)benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These structures are characterized by a fusion of a benzene ring with a furan ring, where the furan is a five-membered oxygen-containing ring. The trifluoromethyl group attached to the benzofuran ring at the third position contributes to the unique chemical and physical properties of the compound, making it of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. One approach involves the reaction of commercially available salicylaldehydes with trifluoromethyl diazomethane, which is generated in situ, and boron trifluoride as an activator to obtain trifluoromethyl-substituted benzofuranols, which can be further transformed into benzofurans 10. Another method reported the synthesis of 3-((trifluoromethyl)thio)benzofurans through the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes, promoted by BiCl3 . Additionally, indium triflate has been used as a catalyst for the coupling of nitroalkenes and phenol/naphthols, leading to the synthesis of arenofurans, a class of compounds that includes benzofurans .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a furan ring, and a trifluoromethyl group attached to the third carbon of the benzene ring. This trifluoromethyl group is known to influence the electronic properties of the benzofuran core due to its strong electron-withdrawing nature.

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. For instance, the trifluoromethyl group on the benzofuran ring has been found to be less reactive than that on the indole ring, with nucleophiles adding to the C2, C3-double bond of the benzofuran . Trifluoromethylselenolation of benzofurans has been achieved using Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate, with FeCl3 as a catalyst . Moreover, benzyltrifluoromethyl selenide has been used for electrophilic trifluoromethylselenolation, demonstrating the versatility of the trifluoromethyl group in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group. The presence of this group can affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the trifluoromethyl group also impacts the compound's reactivity and interaction with biological systems, which is significant for pharmaceutical applications. Libraries based on benzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with diverse molecular weights and partition coefficients .

Applications De Recherche Scientifique

Synthesis Methods

- Facile Synthesis Routes : A study by Sheng, Fan, and Wu (2014) reports a facile and general route to 3-((trifluoromethyl)thio)benzofurans, highlighting a broad functional group tolerance in the process (Sheng, Fan, & Wu, 2014).

- Reactions and Synthesis : Kobayashi, Kumadaki, and Hanzawa (1977) synthesized 2- and 3-(Trifluoromethyl) benzofurans, exploring their reactivity and noting the trifluoromethyl group's lower reactivity on the benzofuran ring (Kobayashi, Kumadaki, & Hanzawa, 1977).

- Preparation of Benzofuran Derivatives : Morandi and Carreira (2011) described the preparation of 3-trifluoromethyl-substituted benzofuranols, demonstrating a method to transform them into corresponding trifluoromethyl-substituted benzofurans (Morandi & Carreira, 2011).

Chemical Properties and Reactions

- Spectroscopic Properties and Biological Activities : Sagaama et al. (2020) investigated the structural, spectroscopic properties, and biological activities of benzofuran-carboxylic acids derivatives, providing insights into their reactivity and potential applications (Sagaama et al., 2020).

- Catalyzed Synthesis Methods : Iaroshenko et al. (2008) developed a practical synthetic route to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines, highlighting the utility of these compounds in various chemical processes (Iaroshenko et al., 2008).

Biological and Pharmaceutical Applications

- Antiproliferative Potential and ADMET Study : Santoshkumar et al. (2016) synthesized novel benzofuran derivatives for their antiproliferative potential against cancer cells and conducted an ADMET study, emphasizing the compounds' pharmaceutical relevance (Santoshkumar et al., 2016).

- Natural Source and Bioactivity : Miao et al. (2019) discussed the natural sources, bioactivity, and synthesis of benzofuran derivatives, including 3-(Trifluoromethyl)benzofuran, underlining their significant bioactive properties and potential as natural drug lead compounds (Miao et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and potential therapeutic drugs for diseases like hepatitis C .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Benzofuran compounds have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For instance, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may interact with pathways related to viral replication .

Result of Action

Benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells

Propriétés

IUPAC Name |

3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXPWVFSOLFAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is there interest in exploring the synthesis of 3-(Trifluoromethyl)benzofuran derivatives?

A2: The trifluoromethyl (CF3) group is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. [] Therefore, developing efficient synthetic methods for this compound, a versatile building block, is crucial for accessing a broader range of potentially bioactive molecules for drug discovery.

Q2: Are there any challenges associated with the copper-mediated synthesis of this compound?

A3: Yes, using trifluoromethyl iodide and copper powder in the synthesis of this compound can lead to the formation of undesired byproducts. These include 2-(trifluoromethyl)benzofuran and pentafluoroethyl derivatives, potentially arising from the decomposition of trifluoromethylcopper into cuprous fluoride and difluorocarbene. [] This decomposition can then trigger further reactions, impacting the yield and purity of the desired this compound.

Q3: What makes the one-pot synthesis of 3-trifluoromethyl benzofuranols using trifluoromethyl diazomethane advantageous?

A4: This method utilizes readily available starting materials like substituted salicylaldehydes and trifluoroethylamine (precursor to trifluoromethyl diazomethane). [] This accessibility makes the synthesis more practical and cost-effective. Furthermore, the one-pot procedure simplifies the process, minimizing purification steps and improving overall efficiency compared to multi-step alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)